molecular formula C18H19N B12578892 5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine CAS No. 645391-60-2

5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine

Katalognummer: B12578892
CAS-Nummer: 645391-60-2
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: MPBQGTIKKOXBCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diphenylethane with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at a controlled temperature to yield the desired tetrahydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress. This mechanism is particularly relevant in the context of neurodegenerative diseases, where mitochondrial dysfunction plays a crucial role .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and its use in Parkinson’s disease research.

    2,3,4,5-Tetrahydropyridine: A simpler tetrahydropyridine derivative with different chemical properties.

    6-Acetyl-2,3,4,5-tetrahydropyridine: Naturally occurring compound with distinct biological activities.

Uniqueness

5-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to modulate mitochondrial function and oxidative stress pathways makes it a valuable compound for research in neurodegenerative diseases .

Eigenschaften

CAS-Nummer

645391-60-2

Molekularformel

C18H19N

Molekulargewicht

249.3 g/mol

IUPAC-Name

5-methyl-1,2-diphenyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C18H19N/c1-15-12-13-18(16-8-4-2-5-9-16)19(14-15)17-10-6-3-7-11-17/h2-12,18H,13-14H2,1H3

InChI-Schlüssel

MPBQGTIKKOXBCD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(N(C1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.